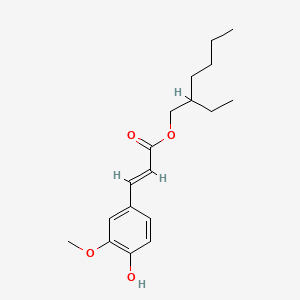

Ethylhexyl ferulate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

391900-25-7 |

|---|---|

Molecular Formula |

C18H26O4 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C18H26O4/c1-4-6-7-14(5-2)13-22-18(20)11-9-15-8-10-16(19)17(12-15)21-3/h8-12,14,19H,4-7,13H2,1-3H3/b11-9+ |

InChI Key |

VFRQPMMHAPIZIP-PKNBQFBNSA-N |

Isomeric SMILES |

CCCCC(CC)COC(=O)/C=C/C1=CC(=C(C=C1)O)OC |

Canonical SMILES |

CCCCC(CC)COC(=O)C=CC1=CC(=C(C=C1)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Ethylhexyl Ferulate: A Technical Guide to Synthesis and Characterization for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of ethylhexyl ferulate, a lipophilic derivative of ferulic acid. With its potent antioxidant and ultraviolet (UV) absorbing properties, this compound is a compound of significant interest in the pharmaceutical, cosmetic, and food industries. This document details optimized synthesis protocols, comprehensive characterization methodologies, and functional assays to equip researchers with the necessary information for its study and application.

Introduction

Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic acid abundantly found in plants, renowned for its antioxidant, anti-inflammatory, and UV-absorbing capabilities.[1][2] However, its low solubility in hydrophobic systems limits its application in lipophilic formulations such as creams and oils. To overcome this, ferulic acid can be esterified with alcohols to create more oil-soluble derivatives.[1][3] this compound (2-ethylhexyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate) is one such derivative that demonstrates enhanced lipophilicity while retaining the beneficial properties of the parent molecule, making it an excellent candidate for use as a UV filter and antioxidant in various formulations.[4][5]

This guide focuses on the enzymatic synthesis of this compound, a green chemistry approach that offers high yields and specificity compared to conventional chemical methods.[3][6] It also provides detailed protocols for the structural and functional characterization of the synthesized compound.

Synthesis of 2-Ethylhexyl Ferulate

The most efficient and widely reported method for synthesizing this compound is through lipase-catalyzed esterification in a solvent-free system. This biocatalytic approach is environmentally friendly and minimizes the degradation of heat-sensitive reactants.[7]

Enzymatic Esterification

The reaction involves the esterification of ferulic acid with 2-ethylhexanol, catalyzed by an immobilized lipase, typically from Candida antarctica (Novozym® 435).[1][2] The process is often conducted in a reduced-pressure evaporation system to efficiently remove the water byproduct, thereby driving the reaction equilibrium towards product formation.[3][6]

Detailed Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is based on optimized conditions reported in the literature.[1][2][3]

-

Reactant Preparation : Dehydrate all reagents, including ferulic acid and 2-ethylhexanol, using molecular sieves (4 Å) for 24 hours prior to use.

-

Reaction Setup : In a round-bottom flask suitable for a rotary evaporator, combine ferulic acid and a significant molar excess of 2-ethylhexanol (e.g., a substrate molar ratio of 1:123).[2]

-

Addition of Catalyst : Add the immobilized lipase, Novozym® 435, to the mixture. The enzyme amount is a critical parameter to optimize.

-

Reaction Conditions : Place the flask in a temperature-controlled oil bath on a rotary evaporator. Set the system to the desired reaction temperature, rotation speed (e.g., 80 rpm), and vacuum level (e.g., 560 torr).[2]

-

Monitoring : The reaction progress can be monitored by taking aliquots at different time intervals and analyzing them via High-Performance Liquid Chromatography (HPLC) to calculate the molar conversion.

-

Termination and Purification : Once the reaction reaches the desired conversion, terminate it by filtering out the immobilized enzyme. The enzyme can be washed and reused.[6] The excess 2-ethylhexanol can be removed under vacuum. The final product is then purified, typically by column chromatography over silica (B1680970) gel.[8]

Optimized Reaction Conditions

The molar conversion of ferulic acid to this compound is primarily influenced by reaction temperature, time, and enzyme amount. The table below summarizes optimized conditions found in the literature.

| Parameter | Optimized Value | Molar Conversion (%) | Reference |

| Reaction Temperature | 71°C | ~98% | [1][2] |

| Reaction Time | 23 hours | ~98% | [1][2] |

| Enzyme Amount | 1422 PLU | ~98% | [1][2] |

| Substrate Molar Ratio (FA:EH) | 1:123 | ~98% | [2] |

| Alternative Optimum (RSM) | 80°C, 16 hours, 1500 PLU | ~99% | [2] |

| Alternative Optimum (ANN) | 78°C, 24 hours, 1485 PLU | ~99.7% | [3] |

PLU = Propyl Laurate Unit; FA = Ferulic Acid; EH = 2-Ethylhexanol; RSM = Response Surface Methodology; ANN = Artificial Neural Network.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is primarily used to monitor the reaction progress, determine the molar conversion, and assess the purity of the final product.

Experimental Protocol: HPLC Analysis [1][2]

-

Instrument : HPLC system with a UV detector.

-

Column : C18 reverse-phase column.

-

Mobile Phase : An elution system consisting of 0.1% acetic acid in water and methanol (B129727).[1]

-

Flow Rate : 1.0 mL/min.

-

Detection : UV detection at 325 nm.

-

Analysis : Molar conversion is calculated from the peak areas of ferulic acid and this compound. Due to its increased hydrophobicity, this compound has a longer retention time (e.g., 7.37 min) compared to ferulic acid (e.g., 2.85 min).[2]

Spectroscopic Characterization

Spectroscopic methods are employed to confirm the molecular structure of the synthesized ester.

| Technique | Purpose | Expected Observations / Key Signals |

| FTIR Spectroscopy | Confirm ester formation and identify functional groups. | Disappearance of the broad O-H stretch from the carboxylic acid of ferulic acid. Appearance of a strong C=O stretching band for the ester group (typically ~1710-1730 cm⁻¹). Presence of aromatic C=C stretching and phenolic O-H stretching bands.[8] |

| ¹H NMR Spectroscopy | Elucidate the proton environment and confirm structure. | Signals corresponding to the 2-ethylhexyl group protons (aliphatic region). Signals for the aromatic and vinyl protons from the ferulic acid moiety. A singlet for the methoxy (B1213986) (-OCH₃) group protons. |

| ¹³C NMR Spectroscopy | Determine the carbon skeleton of the molecule. | A signal for the ester carbonyl carbon (~167 ppm). Signals for the aromatic, vinyl, and methoxy carbons from the ferulic acid moiety. Signals for the aliphatic carbons of the 2-ethylhexyl group. |

| Mass Spectrometry (MS) | Determine molecular weight and confirm identity. | The expected molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the molecular formula C₁₈H₂₆O₄ (Molecular Weight: 306.4 g/mol ).[9] |

Functional Characterization

Beyond structural confirmation, it is crucial to characterize the functional properties of this compound, particularly its antioxidant activity and photostability.

Antioxidant Activity Assays

The ability of this compound to scavenge free radicals can be quantified using spectrophotometric assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[10]

Experimental Protocol: DPPH Assay

-

Solution Preparation : Prepare a stock solution of DPPH in methanol (e.g., 80 µg/mL). Prepare a series of dilutions of the synthesized this compound in a suitable solvent.

-

Reaction : In a 96-well microplate, mix 100 µL of the DPPH reagent with 100 µL of each sample dilution.

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement : Measure the absorbance at approximately 514 nm using a microplate reader. A control containing only the solvent and DPPH reagent is also measured.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100. The IC₅₀ value (the concentration required to inhibit 50% of DPPH radicals) is determined by plotting inhibition percentage against sample concentration.

Photostability Testing

As this compound is a potent UV absorber, evaluating its photostability is critical for its application in sunscreens and other light-exposed products. Testing should be conducted according to ICH Q1B guidelines.[11][12]

Experimental Protocol: Photostability Testing [13][14]

-

Sample Preparation : Prepare samples of the pure this compound (drug substance) and/or the final formulation (drug product). For each sample, also prepare a "dark control" by wrapping an identical sample in aluminum foil to shield it from light.

-

Light Exposure : Place the exposed samples and dark controls into a photostability chamber. Expose the samples to a light source that produces a standardized output. The ICH guidelines specify an overall illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.[12]

-

Analysis : After the exposure period, analyze both the exposed and dark control samples. The analysis should include:

-

Physical Properties : Check for changes in appearance or color.

-

Chemical Purity : Use a validated stability-indicating HPLC method to assay the compound and quantify any degradants.

-

-

Evaluation : Compare the results from the light-exposed sample to the dark control. Significant degradation in the exposed sample indicates photosensitivity. The results will determine if special packaging is required to protect the product from light.[11]

Conclusion

This guide provides a comprehensive framework for the synthesis and characterization of this compound. The use of enzymatic, solvent-free synthesis presents a highly efficient and environmentally friendly method for producing this valuable lipophilic antioxidant. The detailed protocols for chemical, spectroscopic, and functional characterization will enable researchers to reliably produce, verify, and evaluate this compound for its potential applications in the development of advanced pharmaceutical and cosmetic products.

References

- 1. researchgate.net [researchgate.net]

- 2. High Efficient Synthesis of Enzymatic 2-Ethylhexyl Ferulate at Solvent-Free and Reduced Pressure Evaporation System [scirp.org]

- 3. Highly Efficient Synthesis of an Emerging Lipophilic Antioxidant: 2-Ethylhexyl Ferulate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. specialchem.com [specialchem.com]

- 5. specialchem.com [specialchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. This compound | C18H26O4 | CID 11961066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. iagim.org [iagim.org]

- 12. database.ich.org [database.ich.org]

- 13. 3 Important Photostability Testing Factors [sampled.com]

- 14. q1scientific.com [q1scientific.com]

Ethylhexyl Ferulate: A Comprehensive Technical Guide on its Mechanism of Action in Skin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl ferulate, the ester of ferulic acid and 2-ethylhexyl alcohol, is a multifunctional active ingredient with significant potential in dermatological and cosmetic applications. Its enhanced lipophilicity compared to its parent compound, ferulic acid, allows for superior skin penetration and bioavailability. This technical guide elucidates the core mechanisms of action of this compound in the skin, focusing on its potent antioxidant, anti-inflammatory, photoprotective, and anti-aging properties. This document provides a comprehensive overview of the available scientific evidence, including quantitative data, experimental methodologies, and an exploration of the underlying signaling pathways.

Core Mechanisms of Action

This compound exerts its beneficial effects on the skin through a multi-pronged approach, primarily centered around its robust antioxidant and anti-inflammatory capabilities.[1][2][3] These primary functions underpin its efficacy in photoprotection and anti-aging.

Antioxidant Activity

This compound is an effective scavenger of free radicals, playing a crucial role in mitigating oxidative stress in the skin.[2] Oxidative stress, induced by factors such as ultraviolet (UV) radiation and pollution, leads to cellular damage, premature aging, and various skin disorders. The antioxidant mechanism of this compound is attributed to its phenolic nucleus and extended conjugated system, which enables the donation of a hydrogen atom to neutralize reactive oxygen species (ROS).[2]

While direct quantitative data for this compound is limited, studies on similar long-chain alkyl ferulates and ethyl ferulate provide valuable insights into its antioxidant potential.

Table 1: In Vitro Antioxidant Activity of Ferulic Acid and its Esters

| Compound | Assay | IC50 / EC50 | Reference |

| Hexadecyl Ferulate | DPPH | 0.083 ± 0.009 nmol/mL | [1] |

| Ferulic Acid | DPPH | 0.160 ± 0.010 nmol/mL | [1] |

| Hexadecyl Ferulate | ABTS | 0.027 ± 0.002 nmol/mL | [1] |

| Ferulic Acid | ABTS | 0.005 ± 0.001 nmol/mL | [1] |

| Ethyl Ferulate | DPPH | Decreased capacity compared to Ferulic Acid | [4] |

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a general procedure for determining the DPPH radical scavenging activity of a test compound like this compound.

-

Reagent Preparation: Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of the test compound (this compound) and a positive control (e.g., Trolox, Ascorbic Acid) in a suitable solvent.[5]

-

Reaction Mixture: In a 96-well plate, add 100 µL of the test compound or control solution to 100 µL of the DPPH solution.[6]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][6]

-

Measurement: Measure the absorbance of the solution at 517 nm using a microplate reader.[4]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]

Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol provides a general method for assessing the ferric reducing ability of a compound such as this compound.

-

Reagent Preparation: The FRAP reagent is prepared by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O solution in a 10:1:1 ratio. Prepare various concentrations of the test compound and a standard (e.g., FeSO4 or Trolox).

-

Reaction Mixture: Add a small volume of the test compound or standard to the FRAP reagent.

-

Incubation: Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the resulting blue-colored solution at 593 nm.

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard.

Anti-inflammatory Effects

This compound demonstrates significant anti-inflammatory properties, making it beneficial for soothing irritated skin and mitigating inflammatory responses associated with various skin conditions.[2][3] Its anti-inflammatory action is mediated through the inhibition of key pro-inflammatory enzymes and signaling pathways.

Studies on ethyl ferulate have shown its ability to reduce the production of pro-inflammatory mediators. For instance, ethyl ferulate has been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to a decrease in the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), respectively.[7]

Table 2: Anti-inflammatory Activity of Ethyl Ferulate

| Target | Model | Effect | Reference |

| ROS Production | Activated human neutrophils | More potent inhibition than Ferulic Acid | |

| iNOS, COX-2, PGE2 | LPS-stimulated RAW 264.7 macrophages | Reduction in expression and production | [7] |

| NF-κB Activation | LPS-stimulated RAW 264.7 macrophages | Inhibition of p65 nuclear translocation | [4][7] |

Experimental Protocol: Inhibition of Prostaglandin E2 (PGE2) Production in Keratinocytes

This protocol describes a general method to evaluate the effect of this compound on PGE2 production in skin cells.

-

Cell Culture: Culture human keratinocytes (e.g., HaCaT cells) in appropriate media.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulation: Induce an inflammatory response by treating the cells with a stimulant such as UVB radiation or a phorbol (B1677699) ester (e.g., TPA).

-

Sample Collection: After a suitable incubation period (e.g., 24 hours), collect the cell culture supernatant.

-

PGE2 Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

-

Data Analysis: Compare the PGE2 levels in the treated groups to the stimulated, untreated control group to determine the inhibitory effect of this compound.

Photoprotection

This compound provides effective protection against UV-induced skin damage. Its mechanism of photoprotection is twofold: it directly absorbs UV radiation and it neutralizes the ROS generated by UV exposure.[2] The ethylhexyl moiety enhances its lipophilicity, leading to better incorporation into the stratum corneum and improved photostability. This compound is reported to absorb UV radiation in the 280-360 nm range, covering both UVB and part of the UVA spectrum.[8]

Experimental Protocol: In Vivo Erythema Reduction Assay

This protocol outlines a general procedure for assessing the photoprotective effect of a topical formulation containing this compound against UV-induced erythema.

-

Subject Recruitment: Recruit healthy volunteers with Fitzpatrick skin types I-III.

-

Test Sites: Define several test sites on the sun-protected skin of the back or forearm.

-

Product Application: Apply a standardized amount of the test formulation containing this compound and a vehicle control to separate test sites.

-

UVB Irradiation: After a defined period for product absorption, irradiate the test sites with a solar simulator, delivering a series of increasing UVB doses to determine the Minimal Erythema Dose (MED).

-

Erythema Assessment: Visually assess the erythema at each test site 24 hours post-irradiation using a standardized grading scale. The MED is defined as the lowest dose of UVB that produces a clearly defined erythema.

-

Calculation of Sun Protection Factor (SPF): The SPF is calculated as the ratio of the MED on protected skin to the MED on unprotected skin.

Signaling Pathway Modulation

The biological activities of this compound are intricately linked to its ability to modulate key intracellular signaling pathways involved in inflammation, collagen degradation, and melanogenesis.

Inhibition of NF-κB and MAPK Signaling Pathways

UV radiation and other environmental stressors activate the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways in skin cells. This activation leads to the transcription of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α) and matrix metalloproteinases (MMPs), which contribute to inflammation and collagen degradation, respectively.

Studies on ethyl ferulate and ferulic acid suggest that they can inhibit the activation of NF-κB by preventing the degradation of its inhibitory subunit, IκB, thereby blocking the nuclear translocation of the active p65 subunit.[4][7] By inhibiting the MAPK pathway, this compound can also downregulate the expression of AP-1, another transcription factor crucial for MMP production.

Inhibition of Matrix Metalloproteinases (MMPs)

MMPs are a family of enzymes responsible for the degradation of extracellular matrix proteins, including collagen and elastin. Overexpression of MMPs, particularly MMP-1 (collagenase) and MMP-9 (gelatinase B), is a hallmark of photoaging. By inhibiting the signaling pathways that lead to MMP gene expression, this compound helps to preserve the structural integrity of the skin.

Experimental Protocol: MMP-1 Inhibition Assay (FRET-based)

This protocol describes a general method for assessing the inhibitory activity of this compound against MMP-1.

-

Reagents: Recombinant human MMP-1, a fluorogenic MMP-1 substrate (e.g., a FRET peptide), and a known MMP inhibitor as a positive control.

-

Enzyme Activation: Activate the pro-MMP-1 according to the manufacturer's instructions (e.g., with APMA).

-

Reaction Mixture: In a 96-well plate, pre-incubate the activated MMP-1 with various concentrations of this compound or the positive control.

-

Initiation of Reaction: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by MMP-1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Calculation: Determine the rate of reaction for each concentration of the inhibitor. The IC50 value is calculated as the concentration of this compound that causes 50% inhibition of MMP-1 activity.

Inhibition of Melanogenesis

Hyperpigmentation is a common skin concern resulting from the overproduction of melanin (B1238610). Tyrosinase is the key enzyme in the melanin synthesis pathway. This compound has been reported to inhibit tyrosinase activity, thereby reducing melanin production.[8] The exact mechanism of inhibition (competitive, non-competitive, or uncompetitive) by this compound requires further investigation.

Table 3: Tyrosinase Inhibitory Activity

| Compound | Substrate | IC50 | Reference |

| This compound | L-DOPA | Data not available | - |

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

This protocol provides a general method for evaluating the tyrosinase inhibitory activity of this compound.

-

Reagents: Mushroom tyrosinase, L-DOPA (substrate), and kojic acid (positive control).

-

Reaction Mixture: In a 96-well plate, combine phosphate (B84403) buffer (pH 6.8), mushroom tyrosinase solution, and various concentrations of this compound or kojic acid.

-

Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a short period.

-

Initiation of Reaction: Add the L-DOPA solution to start the reaction.

-

Measurement: Measure the formation of dopachrome (B613829) by monitoring the absorbance at 475 nm over time.

-

Calculation: Determine the initial velocity of the reaction for each inhibitor concentration. The IC50 value is the concentration of this compound that inhibits 50% of the tyrosinase activity.

Conclusion

This compound is a promising multifunctional ingredient for skin health. Its enhanced skin penetration and stability, coupled with its potent antioxidant, anti-inflammatory, and photoprotective properties, make it a valuable component in formulations aimed at preventing and treating the signs of skin aging and hyperpigmentation. Further research is warranted to fully elucidate the specific quantitative efficacy and detailed molecular mechanisms of this compound in various skin cell types and in clinical settings. The provided experimental protocols can serve as a foundation for such future investigations.

References

- 1. Synthesis, thermal stability, and antioxidant activity of long-chain alkyl esters of ferulic acid | Polish Society of Food Technologists [journal.pttz.org]

- 2. Synthesis and antioxidant activity of long chain alkyl hydroxycinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Ethyl Ferulate, a Component with Anti-Inflammatory Properties for Emulsion-Based Creams - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. specialchem.com [specialchem.com]

Ethylhexyl ferulate solubility and stability for lab use

An In-depth Technical Guide to Ethylhexyl Ferulate: Solubility and Stability for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility and stability of this compound, a lipophilic derivative of ferulic acid. Esteemed for its antioxidant and UV-absorbing properties, understanding its behavior in various laboratory settings is critical for formulation development, efficacy testing, and ensuring product integrity.

Core Physicochemical Properties

This compound, the 2-ethylhexyl ester of ferulic acid, is a functional ingredient utilized for its ability to absorb UV radiation and neutralize free radicals. Its large alkyl chain enhances oil solubility, making it a valuable component in sunscreens, anti-aging creams, and other cosmetic and pharmaceutical preparations.[1][2]

| Property | Value | Reference |

| Chemical Name | 2-ethylhexyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | [3] |

| CAS Number | 391900-25-7 | [3] |

| Molecular Formula | C₁₈H₂₆O₄ | [3] |

| Molecular Weight | 306.4 g/mol | [3] |

| Appearance | Powder | [4][5] |

| Predicted pKa | 8.0 ± 0.20 | [4][5] |

| Predicted Boiling Point | 425.8 ± 30.0 °C | [4][5] |

| Predicted Density | 1.061 ± 0.06 g/cm³ | [4][5] |

Solubility Profile

The lipophilic nature of the ethylhexyl group dictates the solubility profile of this compound, rendering it highly soluble in organic solvents and oils while being practically insoluble in water.

| Solvent/Solvent Class | Solubility | Quantitative Data (at 25 °C) | Reference |

| Water | Insoluble | ~0.53 mg/L (estimated) | [3] |

| Oils & Lipids | Soluble | Data not available; high solubility expected | - |

| Common Organic Solvents | |||

| Chloroform | Soluble | Data not available | [4][5] |

| Dichloromethane | Soluble | Data not available | [4][5] |

| Ethyl Acetate | Soluble | Data not available | [4][5] |

| Acetone | Soluble | Data not available | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Data not available | [4][5] |

Experimental Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for quantifying the solubility of this compound in a specific solvent.

-

Preparation : Add an excess amount of this compound powder to a known volume of the selected solvent in a sealed, airtight container (e.g., a screw-cap vial).

-

Equilibration : Agitate the mixture at a constant temperature (e.g., 25 °C) using a mechanical shaker or orbital incubator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Cease agitation and allow the suspension to settle. For faster separation, centrifuge the sample at a high speed (e.g., 5000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Dilution : Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification : Analyze the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of dissolved this compound.

-

Calculation : Calculate the solubility in units such as mg/mL or g/100 g based on the measured concentration and the dilution factor.

Stability Profile

This compound exhibits robust stability under various conditions, though it is susceptible to degradation under harsh hydrolytic stress.

| Stress Condition | Stability Summary | Likely Degradation Pathway | Reference |

| Photostability | High . The molecule efficiently absorbs UV radiation and dissipates the energy as heat through internal conversion, protecting its chemical structure from degradation. | Isomerization (cis-trans), though minimal compared to other cinnamates. | - |

| Thermal Stability | Good . Stable under typical cosmetic processing temperatures. Degradation is expected at elevated temperatures (>200-250 °C). The parent ferulic acid begins to decompose around 150-200 °C.[6] | Decarboxylation and cleavage of the ester and ether bonds at very high temperatures. | [6] |

| Oxidative Stability | High . As a phenolic antioxidant, it is inherently stable against oxidation and functions to protect other components from oxidative degradation. | Oxidation of the phenolic hydroxyl group under extreme oxidative stress. | - |

| Hydrolytic Stability (pH) | Moderate . Stable in the pH range of 3.5-7. Susceptible to hydrolysis under strong acidic (pH < 3) or alkaline (pH > 8) conditions. | Ester hydrolysis, yielding ferulic acid and 2-ethylhexanol. | [7] |

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods, as outlined by ICH guidelines.[8][9][10]

-

Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[11]

-

Application of Stress Conditions :

-

Acid Hydrolysis : Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a set period (e.g., 2-8 hours). Neutralize with 0.1 M NaOH before analysis.[7][11]

-

Base Hydrolysis : Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a set period (e.g., 1-4 hours). Neutralize with 0.1 M HCl before analysis.[7][11]

-

Oxidation : Mix the stock solution with a solution of 3-6% hydrogen peroxide. Keep at room temperature, protected from light, for a set period (e.g., 24 hours).

-

Thermal Degradation : Store the stock solution and solid material in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for an extended period (e.g., 48-72 hours).[8]

-

Photodegradation : Expose the stock solution in a photostable, transparent container to a light source providing controlled UV and visible light (as per ICH Q1B guidelines) for a specific duration. A dark control sample should be stored under the same conditions but shielded from light.

-

-

Sample Analysis :

-

Analyze all stressed samples, including an unstressed control, using a stability-indicating HPLC method.

-

Suggested HPLC Method : A starting point can be adapted from methods for ferulic acid.[7][12]

-

Column : C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase : Isocratic or gradient elution with a mixture of methanol and acidified water (e.g., pH 3.0 with phosphoric acid).

-

Flow Rate : 1.0 mL/min.

-

Detection : UV spectrophotometry at ~320 nm.

-

-

-

Data Evaluation :

-

Compare the chromatograms of stressed samples to the control.

-

Calculate the percentage degradation of the this compound peak.

-

Assess peak purity to ensure the main peak is not co-eluting with degradants.

-

Identify and quantify any significant degradation products.

-

Visualized Workflows and Pathways

Antioxidant Signaling Pathway Activation

Ferulic acid and its esters are known to activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[13][14][15] This pathway is crucial for protecting cells from oxidative stress.

Caption: Nrf2 antioxidant response pathway activated by this compound.

Experimental Workflow: Forced Degradation Study

The logical flow for conducting a forced degradation study ensures systematic evaluation of a compound's intrinsic stability.

Caption: Workflow for a forced degradation study of this compound.

Experimental Workflow: Cosmetic Formulation Stability Testing

Assessing the stability of a final formulation involves subjecting it to conditions that simulate its shelf-life and consumer use.[16][17]

Caption: Workflow for stability testing of a cosmetic formulation.

References

- 1. specialchem.com [specialchem.com]

- 2. specialchem.com [specialchem.com]

- 3. This compound, 391900-25-7 [thegoodscentscompany.com]

- 4. 2-Ethylhexyl ferulate | 171876-65-6 [chemicalbook.com]

- 5. 171876-65-6 CAS MSDS (2-Ethylhexyl ferulate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijbpr.com [ijbpr.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 12. A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles: Development, Validation, Forced Degradation, and Encapsulation Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ferulic acid induces heme oxygenase-1 via activation of ERK and Nrf2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. makingcosmetics.com [makingcosmetics.com]

- 17. certified-laboratories.com [certified-laboratories.com]

A Technical Guide to the Lipophilic Properties of Ethylhexyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl ferulate, the ester of ferulic acid and 2-ethylhexyl alcohol, is a lipophilic antioxidant and UV-absorbing agent of significant interest in the cosmetic and pharmaceutical industries.[1] Its enhanced oil solubility compared to its parent compound, ferulic acid, allows for superior incorporation into oleaginous and emulsion-based formulations, and facilitates penetration into the lipophilic strata of the skin.[2] This technical guide provides an in-depth analysis of the lipophilic properties of this compound, presenting available quantitative data, detailing relevant experimental protocols, and illustrating key concepts through diagrams.

Physicochemical Properties and Lipophilicity

The lipophilicity of a compound is a critical determinant of its solubility, membrane permeability, and ultimately, its biological activity. For topical applications, a compound's lipophilicity governs its ability to partition into and permeate through the stratum corneum, the outermost layer of the skin.

Chemical Structure and Properties

-

IUPAC Name: 2-ethylhexyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

-

Molecular Formula: C₁₈H₂₆O₄

-

Molecular Weight: 306.4 g/mol [3]

The chemical structure of this compound, featuring a long alkyl chain, is the primary contributor to its lipophilic character. This is in contrast to ferulic acid, which possesses a free carboxylic acid group, rendering it more hydrophilic.

Quantitative Lipophilicity Data

Table 1: Estimated Lipophilicity and Solubility of this compound

| Parameter | Value | Source |

| Estimated XlogP3-AA | 5.00 | The Good Scents Company[4] |

| Estimated Log Kow (KOWWIN v1.68) | 5.07 | EPI Suite™[5] |

| Estimated Water Solubility (25 °C) | 0.5314 mg/L | The Good Scents Company[4] |

These high LogP values indicate a strong preference for lipid environments over aqueous ones, classifying this compound as a highly lipophilic compound. Its low estimated water solubility further corroborates this.

Experimental Methodologies for Lipophilicity Determination

To provide a comprehensive understanding for researchers, this section details the standard experimental protocols for determining the lipophilic properties of compounds like this compound.

Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.

Protocol:

-

Preparation of Phases: n-Octanol and a suitable aqueous buffer (e.g., phosphate (B84403) buffer, pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation.

-

Sample Preparation: A known concentration of this compound is dissolved in the octanol-saturated aqueous phase or the water-saturated octanol (B41247) phase.

-

Partitioning: Equal volumes of the two phases are combined in a flask and shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Diagram 1: Workflow for Shake-Flask LogP Determination

Caption: Workflow for determining LogP using the shake-flask method.

HPLC Method for LogP Determination

Reversed-phase HPLC can be used for a more rapid estimation of LogP. This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.

Protocol:

-

Standard Selection: A series of standard compounds with known LogP values are selected.

-

Chromatographic Conditions: A reversed-phase column (e.g., C18) is used with a mobile phase typically consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water.

-

Analysis: The retention times of the standard compounds and this compound are determined.

-

Calibration Curve: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known LogP values.

-

LogP Estimation: The LogP of this compound is estimated from its retention factor using the calibration curve.

Diagram 2: Logic for HPLC-based LogP Estimation

Caption: Logic diagram for estimating LogP using HPLC.

Skin Permeation and the Role of Lipophilicity

The high lipophilicity of this compound is expected to facilitate its partitioning into the stratum corneum and subsequent penetration into the deeper layers of the epidermis.

In Vitro Skin Permeation Studies

While specific experimental data for this compound is lacking, a study on the structurally similar and also lipophilic Ethyl Ferulate (FAEE) provides valuable insights into the skin permeation of ferulic acid esters.

Table 2: In Vitro Skin Permeation of Ethyl Ferulate (FAEE)

| Parameter | Value | Conditions |

| Skin Deposition | 136 nmol/g | Porcine skin, pH 6 buffer |

| Flux | 26 nmol/cm²/h | Porcine skin, pH 6 buffer |

Source: A comparison of skin delivery of ferulic acid and its derivatives: evaluation of their efficacy and safety.

The study concluded that the lipid bilayers of the stratum corneum are the primary barrier for the more hydrophilic ferulic acid, whereas the more lipophilic FAEE could more readily partition into and permeate the skin via intercellular pathways. This suggests that this compound, with its even greater lipophilicity, would exhibit a similar or enhanced skin penetration profile.

Franz Diffusion Cell for Skin Permeation Studies

The Franz diffusion cell is the gold standard for in vitro skin permeation studies.

Protocol:

-

Skin Preparation: Excised human or animal (e.g., porcine) skin is mounted on the Franz diffusion cell, separating the donor and receptor compartments.

-

Formulation Application: A known amount of the formulation containing this compound is applied to the surface of the skin in the donor compartment.

-

Receptor Fluid: The receptor compartment is filled with a suitable fluid (e.g., phosphate-buffered saline with a solubilizing agent) and maintained at a constant temperature (typically 32°C) to mimic physiological conditions.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh receptor fluid.

-

Quantification: The concentration of this compound in the collected samples is quantified by HPLC.

-

Data Analysis: The cumulative amount of permeated drug per unit area is plotted against time to determine the flux (permeation rate). At the end of the experiment, the skin can be sectioned to determine the amount of this compound retained in different skin layers.

Diagram 3: Experimental Workflow for Franz Diffusion Cell Study

Caption: Workflow for an in vitro skin permeation study using a Franz diffusion cell.

Conclusion

This compound is a highly lipophilic molecule, a characteristic that is fundamental to its function in cosmetic and pharmaceutical formulations. While experimentally determined physicochemical data are sparse, computational estimates and comparative data from similar molecules strongly support its oil-soluble nature and its potential for efficient skin penetration. The experimental protocols detailed in this guide provide a framework for researchers to further quantify the lipophilic properties of this compound and to investigate its behavior in various delivery systems. Such studies are crucial for optimizing formulations to maximize its bioavailability and efficacy in topical applications.

References

- 1. Franz diffusion cell and its implication in skin permeation studies [ouci.dntb.gov.ua]

- 2. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 3. WO2001007004A1 - Stabilization of ferulic acid in cosmetic compositions - Google Patents [patents.google.com]

- 4. Ferulasäure [alexmo-cosmetics.de]

- 5. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Ethylhexyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl ferulate, the 2-ethylhexyl ester of ferulic acid, is a widely utilized compound in the cosmetic and pharmaceutical industries, primarily valued for its potent antioxidant and ultraviolet (UV) absorbing properties.[1] A thorough understanding of its spectroscopic characteristics is paramount for quality control, formulation development, and mechanistic studies. This technical guide provides an in-depth analysis of this compound using UV-Vis and Nuclear Magnetic Resonance (NMR) spectroscopy, presenting key quantitative data and detailed experimental protocols.

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound is an effective UV absorber, providing protection across the UVB and UVA regions, specifically within the 280-360 nm range.[2] Its spectroscopic profile in the UV region is characterized by a strong absorbance peak, making it an ideal ingredient for sunscreen and anti-aging formulations.

Quantitative UV-Vis Data

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

| Ethyl ferulate | 327 | 2.89 x 10⁵ | Not Specified |

| Ferulic Acid | 320 | - | 50% aqueous 2-methoxy ethanol |

Table 1: UV-Vis Spectroscopic Data for Ethyl ferulate and Ferulic Acid.[3][4]

Experimental Protocol: UV-Vis Spectroscopy

The following is a generalized protocol for the quantitative analysis of this compound using UV-Vis spectroscopy.

-

Instrumentation : A calibrated double-beam UV-Vis spectrophotometer is required.

-

Sample Preparation :

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol, methanol, or cyclohexane).

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

-

Measurement :

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax), which for the related Ethyl ferulate is approximately 327 nm.[3]

-

Ensure the absorbance values fall within the linear range of the instrument (typically 0.1 - 1.0).

-

-

Data Analysis :

-

Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

-

Determine the concentration of an unknown sample by measuring its absorbance and interpolating from the calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom in the molecule.

Quantitative ¹H NMR Data

The ¹H NMR spectrum of this compound in deuterochloroform (CDCl₃) reveals characteristic signals for the aromatic, vinylic, and aliphatic protons.

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Number of Protons | Assignment |

| 7.60 | d | 15.8 | 1H | Vinylic |

| 7.08 | dd | 8.1, 2.0 | 1H | Aromatic |

| 7.04 | d | 2.0 | 1H | Aromatic |

| 6.92 | d | 8.1 | 1H | Aromatic |

| 6.29 | d | 15.8 | 1H | Vinylic |

| 5.88 | s | - | 1H | Phenolic OH |

| 4.11 | dd | 6.0, 1.7 | 2H | O-CH₂ |

| 3.93 | s | - | 3H | O-CH₃ |

| 1.65 | m | - | 1H | CH |

| 1.48-1.24 | m | - | 8H | 4 x CH₂ |

| 0.96-0.86 | 2 overlapping t | - | 6H | 2 x CH₃ |

Table 2: ¹H NMR Spectroscopic Data for this compound in CDCl₃.[5]

Quantitative ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| 167.7 | C=O |

| 148.0 | Aromatic C-O |

| 146.9 | Aromatic C-O |

| 144.7 | Vinylic CH |

| 127.2 | Aromatic C |

| 123.2 | Aromatic CH |

| 115.9 | Vinylic CH |

| 114.8 | Aromatic CH |

| 109.4 | Aromatic CH |

| 67.0 | O-CH₂ |

| 56.1 | O-CH₃ |

| 39.0 | CH |

| 30.6 | CH₂ |

| 29.1 | CH₂ |

| 24.0 | CH₂ |

| 23.2 | CH₂ |

| 14.2 | CH₃ |

| 11.2 | CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for this compound in CDCl₃.[5]

Experimental Protocol: NMR Spectroscopy

The following protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 300 MHz or 500 MHz) is used.[5]

-

Sample Preparation :

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃).

-

Add a small amount of an internal standard, typically tetramethylsilane (B1202638) (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition :

-

Acquire the spectrum at a constant temperature, for instance, 298 K.[5]

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Use a proton-decoupled pulse sequence to simplify the spectrum.

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectra using the TMS signal at 0 ppm.

-

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

- 1. Item - 13C- and 1H-NMR chemical shift data (J in Hz) of compounds 5â8 (δ ppm). - Public Library of Science - Figshare [plos.figshare.com]

- 2. specialchem.com [specialchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C18H26O4 | CID 11961066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Ethylhexyl Ferulate: A Technical Guide to its Free Radical Scavenging Capacity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylhexyl ferulate, an ester of ferulic acid, is a lipophilic antioxidant increasingly utilized in the pharmaceutical and cosmetic industries. Its enhanced oil solubility compared to its parent compound, ferulic acid, allows for better incorporation into lipid-based formulations, offering significant potential for topical and systemic applications. This technical guide provides an in-depth analysis of the free radical scavenging capacity of this compound, detailing the underlying mechanisms of action and the experimental protocols used for its evaluation.

Ferulic acid and its derivatives are well-documented for their potent antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group, thereby neutralizing free radicals.[1] this compound retains this core antioxidant capability with the added advantage of improved lipophilicity, which may enhance its interaction with cellular membranes and its efficacy in combating lipid peroxidation.

Free Radical Scavenging Activity: Quantitative Analysis

The free radical scavenging capacity of this compound and its analogs is typically quantified using various in vitro assays. These assays measure the ability of the compound to neutralize stable free radicals or reactive oxygen species (ROS). While specific IC50 values for this compound are not widely published, data for the closely related ethyl ferulate provide valuable insights into its potential efficacy.

Table 1: Comparative Free Radical Scavenging Activity of Ferulic Acid and Ethyl Ferulate

| Assay | Compound | IC50 / Activity | Reference Compound | IC50 / Activity of Reference |

| DPPH Radical Scavenging | Ferulic Acid | Lower IC50 (Higher Activity) | Ethyl Ferulate | Higher IC50 (Lower Activity) |

| ABTS Radical Cation Scavenging | Ferulic Acid | Higher TEAC (Higher Activity) | Ethyl Ferulate | Lower TEAC (Lower Activity) |

| Leukocyte-Generated ROS Scavenging | Ethyl Ferulate | More Effective | Ferulic Acid | Less Effective |

IC50 (Inhibitory Concentration 50) is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of antioxidant strength, with a higher value indicating greater antioxidant capacity.

The data suggests that while ferulic acid exhibits stronger direct radical scavenging in cell-free assays like DPPH and ABTS, ethyl ferulate is more effective at scavenging reactive oxygen species in a cellular environment, which is a more physiologically relevant setting.

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism underlying the antioxidant effects of ferulic acid and its esters, including this compound, is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor protein, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or activators like ferulic acid derivatives, Keap1 undergoes a conformational change, leading to the release of Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This binding initiates the transcription of numerous protective genes, including those encoding for enzymes like heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), which is involved in the synthesis of the master antioxidant, glutathione.

Studies have specifically shown that ethyl ferulate can activate the Nrf2 pathway, and this activation is mediated by the upstream kinase, AMP-activated protein kinase (AMPK).[2] This suggests a sophisticated mechanism where this compound not only directly scavenges free radicals but also enhances the cell's intrinsic antioxidant defense system.

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the free radical scavenging capacity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.

Methodology:

-

Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) to a concentration of approximately 0.1 mM. The absorbance of this solution at 517 nm should be around 1.0.

-

Sample Preparation: Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent.

-

Reaction: In a microplate or cuvette, mix a specific volume of the sample or standard solution with the DPPH solution. A blank containing only the solvent and the DPPH solution is also prepared.

-

Incubation: Incubate the reaction mixtures in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where Abs_control is the absorbance of the blank and Abs_sample is the absorbance of the sample or standard.

-

IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample and calculating the concentration at which 50% inhibition is achieved.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Methodology:

-

ABTS•+ Generation: Prepare the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

Working Solution Preparation: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a series of dilutions of this compound and a standard antioxidant (e.g., Trolox) in the buffer.

-

Reaction: Add a small volume of the sample or standard solution to the ABTS•+ working solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The scavenging activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a Trolox standard curve.

Superoxide (B77818) Radical (O2•−) Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the superoxide radical, a biologically relevant reactive oxygen species.

Methodology:

-

Superoxide Generation: Superoxide radicals can be generated in vitro using a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH system, or an enzymatic system like xanthine/xanthine oxidase.

-

Detection: The generated superoxide radicals reduce a detector molecule, such as nitroblue tetrazolium (NBT), to a colored formazan (B1609692) product.

-

Reaction Mixture: The reaction mixture typically contains the superoxide generating system, the detector molecule (NBT), and the test compound (this compound) at various concentrations in a suitable buffer.

-

Incubation: The mixture is incubated at a specific temperature for a defined time.

-

Measurement: The formation of the colored formazan is measured spectrophotometrically at a specific wavelength (e.g., 560 nm).

-

Calculation: The percentage of superoxide radical scavenging is calculated by comparing the absorbance of the sample-containing reaction to a control reaction without the sample.

Hydroxyl Radical (•OH) Scavenging Assay

This assay assesses the ability of an antioxidant to scavenge the highly reactive and damaging hydroxyl radical.

Methodology:

-

Hydroxyl Radical Generation: The Fenton reaction (Fe²+ + H₂O₂) is a common method for generating hydroxyl radicals in vitro.

-

Detection: The hydroxyl radicals react with a detector molecule, such as deoxyribose, leading to its degradation. The degradation products can be quantified by reacting them with thiobarbituric acid (TBA) to form a pink chromogen.

-

Reaction Mixture: The reaction mixture includes the Fenton reagents (e.g., FeCl₃, EDTA, H₂O₂, and ascorbic acid), the detector molecule (deoxyribose), and the test compound (this compound) in a buffer.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

-

Color Development: After incubation, TBA is added, and the mixture is heated to develop the color.

-

Measurement: The absorbance of the pink chromogen is measured at a specific wavelength (e.g., 532 nm).

-

Calculation: The percentage of hydroxyl radical scavenging is determined by comparing the absorbance of the sample-containing tubes to the control tubes.

Visualizations

Experimental Workflow for In Vitro Antioxidant Assays

Caption: General workflow for in vitro antioxidant capacity assessment.

Signaling Pathway of Nrf2 Activation by Ferulic Acid Esters

Caption: Nrf2 activation pathway by ferulic acid esters.

Conclusion

This compound demonstrates significant potential as a lipophilic antioxidant. While direct, cell-free radical scavenging assays may show it to be less potent than its parent compound, ferulic acid, its efficacy in more physiologically relevant cellular models highlights its promise. The ability of its close analog, ethyl ferulate, to not only directly neutralize ROS but also to upregulate the cell's endogenous antioxidant defenses via the AMPK/Nrf2 signaling pathway provides a strong mechanistic basis for its protective effects. Further research focusing on quantifying the specific antioxidant capacity of this compound and elucidating the finer details of its interaction with cellular signaling pathways will be crucial for fully realizing its therapeutic and protective potential in various applications.

References

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of Ethylhexyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylhexyl ferulate, the 2-ethylhexyl ester of ferulic acid, is a multifunctional cosmetic ingredient prized for its antioxidant and UV-absorbing properties. Understanding its thermal stability and degradation profile is paramount for ensuring the safety, efficacy, and shelf-life of formulations in which it is incorporated. This technical guide provides a comprehensive overview of the thermal behavior of this compound, including its decomposition pathways and the experimental protocols used for its analysis. While direct, publicly available thermogravimetric and calorimetric data for this compound is limited, this guide synthesizes information from studies on closely related long-chain alkyl esters of ferulic acid and ferulic acid itself to provide a robust predictive profile.

Introduction

This compound is a lipophilic derivative of ferulic acid, a potent antioxidant of natural origin. Its extended alkyl chain enhances its solubility in oil phases, making it a versatile ingredient in sunscreens, anti-aging creams, and other skincare products. The stability of such active ingredients is a critical factor in cosmetic formulation, as degradation can lead to a loss of efficacy and the formation of potentially harmful byproducts. Thermal stress, encountered during manufacturing, storage, and even consumer use, is a primary driver of degradation. This guide delves into the thermal stability and degradation pathways of this compound, offering insights for formulation development and stability testing.

Thermal Stability Profile

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For ferulic acid esters, TGA reveals the onset temperature of decomposition and the stages of mass loss. Based on data from analogous long-chain ferulic acid esters, this compound is expected to be more thermally stable than its parent compound, ferulic acid. Ferulic acid itself begins to decompose around 200°C.[2] The esterification with a bulky alkyl group like 2-ethylhexyl is anticipated to increase the decomposition temperature.

Table 1: Predicted Thermogravimetric Data for this compound (Based on Analogous Compounds)

| Parameter | Predicted Value |

| Onset of Decomposition (Tonset) | > 200 °C |

| Temperature of Maximum Decomposition Rate (Tpeak) | 250 - 300 °C |

| Mass Loss Events | Likely a single-stage decomposition of the ester. |

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about melting points, glass transitions, and other thermal events. As this compound is a liquid at room temperature, a melting endotherm is not expected. The DSC thermogram would likely show a broad endothermic event corresponding to its boiling and subsequent decomposition at higher temperatures.

Table 2: Predicted Differential Scanning Calorimetry Data for this compound

| Parameter | Predicted Observation |

| Melting Point (Tm) | Not applicable (liquid at room temperature) |

| Thermal Events | A broad endotherm at high temperatures indicating boiling and decomposition. |

Degradation Profile

The degradation of this compound can be initiated by heat (thermolysis), light (photolysis), water (hydrolysis), and oxygen (oxidation). Understanding the products of these degradation pathways is crucial for assessing the long-term stability and safety of formulations.

Thermal Degradation

The primary thermal degradation pathway for ferulic acid and its esters is decarboxylation.[2][3] Upon heating, the carboxylic acid group (or in this case, the ester group) can be lost as carbon dioxide, leading to the formation of 4-vinylguaiacol. Further reactions can lead to the formation of dimers and other related compounds.[3]

References

Methodological & Application

Application Note: HPLC Analysis of Ethylhexyl Ferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of ethylhexyl ferulate, a common UV absorber and antioxidant in cosmetic and pharmaceutical formulations.[1] The protocol outlines the chromatographic conditions, sample preparation procedures, and method validation parameters. This method is designed to be accurate, reproducible, and suitable for quality control and research applications.

Introduction

This compound is the ester of ferulic acid and 2-ethylhexyl alcohol. It is utilized in the cosmetics industry for its ability to absorb UV radiation, specifically in the 280-360 nm range, and for its antioxidant properties.[2] Accurate and reliable analytical methods are essential for the quantification of this compound in raw materials and finished products to ensure product quality and efficacy. This document provides a detailed protocol for the analysis of this compound using reverse-phase HPLC with UV detection.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis. The following conditions are recommended:

| Parameter | Value |

| HPLC Column | C18 Reverse-Phase, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | 0-2 min: 50% B2-10 min: 50-90% B10-12 min: 90% B12-12.1 min: 90-50% B12.1-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection Wavelength | 325 nm |

| Column Temperature | 30 °C |

| Run Time | 15 minutes |

Reagents and Standards

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Acetic Acid (glacial, analytical grade)

-

Methanol (B129727) (analytical grade)

-

Hexane (B92381) (analytical grade)

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) is prepared by accurately weighing and dissolving the reference standard in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

Sample Preparation (from a Cream Formulation)

The following protocol outlines a liquid-liquid extraction procedure for isolating this compound from a cosmetic cream.

-

Weighing: Accurately weigh approximately 1 gram of the cream sample into a 50 mL centrifuge tube.

-

Dispersion: Add 10 mL of methanol to the tube and vortex for 2 minutes to disperse the cream.

-

Extraction: Add 20 mL of hexane to the tube, cap, and shake vigorously for 5 minutes.

-

Phase Separation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer to a clean tube.

-

Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue with 1 mL of mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Method Validation (Illustrative Data)

The analytical method should be validated according to ICH guidelines. The following table summarizes typical validation parameters.

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Accuracy (% Recovery) | 98 - 102% |

| Precision (% RSD) | < 2% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

| Specificity | No interference from placebo |

Results and Discussion

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, well-resolved peak. The retention time will be specific to the exact system and column but can be used for identification in conjunction with the UV spectrum. The described method is robust and can be adapted for the analysis of this compound in various cosmetic matrices.

Workflow and Pathway Diagrams

Caption: Experimental workflow for the HPLC analysis of this compound.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control and quantitative analysis of this compound in cosmetic formulations. The method is specific, accurate, and precise, providing a reliable tool for researchers and industry professionals.

References

Application Note: Quantification of Ethylhexyl Ferulate in Cosmetic Formulations by GC-MS

Abstract

This application note details a robust and sensitive method for the quantification of Ethylhexyl ferulate, a common UV absorber and antioxidant, in various cosmetic formulations using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines procedures for sample preparation, instrument parameters, and method validation. The presented method is suitable for researchers, scientists, and drug development professionals involved in the quality control and formulation analysis of cosmetic products.

Introduction

This compound, the ester of ferulic acid and 2-ethylhexanol, is a multifunctional ingredient in the cosmetics industry.[1] It serves as a UV absorber, providing protection against sun-induced skin damage, and also acts as a potent antioxidant, preventing the oxidative degradation of cosmetic formulations and protecting the skin from free radicals.[1] Given its role in product efficacy and stability, accurate quantification in final formulations is crucial for quality assurance. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of this compound in complex cosmetic matrices.[2]

Experimental Protocol

Materials and Reagents

-

This compound standard (purity ≥98%)

-

Internal Standard (IS): e.g., Benzyl Benzoate or a suitable deuterated analogue

-

Dichloromethane (B109758) (DCM), HPLC grade

-

Methanol, HPLC grade

-

Sodium Sulfate (B86663), anhydrous

-

0.45 µm PTFE syringe filters

-

Cosmetic samples (e.g., creams, lotions, sunscreens)

Sample Preparation

The sample preparation protocol is designed to efficiently extract this compound from complex cosmetic matrices.

-

Weighing: Accurately weigh approximately 0.5 g of the cosmetic sample into a 50 mL volumetric flask.

-

Extraction: Add 25 mL of dichloromethane to the flask.

-

Ultrasonication: Sonicate the mixture for 15 minutes to ensure complete dissolution and extraction of the analyte.[3]

-

Internal Standard Spiking: Add a known concentration of the internal standard solution.

-

Dilution: Bring the flask to volume with dichloromethane and mix thoroughly.

-

Drying and Filtration: Pass the extract through a funnel containing anhydrous sodium sulfate to remove any residual water. Filter the dried extract through a 0.45 µm PTFE syringe filter into a GC vial.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system. The following parameters are recommended and may be optimized for specific instrumentation.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Injector Temperature | 280 °C |

| Oven Program | Initial temperature 150 °C, hold for 2 min, ramp to 290 °C at 15 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temperature | 230 °C |

| MS Quadrupole Temp. | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Parameters

For sensitive and selective quantification, the mass spectrometer is operated in SIM mode. Based on the structure of this compound (Molecular Weight: 306.4 g/mol ) and the fragmentation patterns of similar molecules like ethyl ferulate, the following ions are proposed for monitoring.

| Analyte | Quantification Ion (m/z) | Confirmation Ions (m/z) |

| This compound | 194 | 179, 151 |

| Internal Standard | To be determined based on the selected IS | To be determined based on the selected IS |

Note: The ion at m/z 194 corresponds to the ferulic acid moiety, which is expected to be a stable and abundant fragment.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.

Linearity

Linearity is assessed by preparing a series of calibration standards of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) with a constant concentration of the internal standard. The calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ are determined from the standard deviation of the response and the slope of the calibration curve. Typically, LOD is calculated as 3.3 * (σ/S) and LOQ as 10 * (σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Precision and Accuracy (Recovery)

Precision is evaluated by repeatability (intra-day) and intermediate precision (inter-day) studies. Accuracy is determined by performing recovery studies on spiked cosmetic placebo samples at three different concentration levels (e.g., low, medium, and high).

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method. These values are based on typical performance for similar analytes in cosmetic matrices and should be verified during method validation.

| Parameter | Expected Value |

| Linearity Range | 1 - 100 µg/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |

| Limit of Quantification (LOQ) | 0.3 - 1.5 µg/mL |

| Recovery | 90 - 110% |

| Precision (RSD%) | < 5% |

Workflow Diagram

Caption: Experimental workflow for the quantification of this compound.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in a variety of cosmetic formulations. The detailed protocol for sample preparation and instrument parameters, along with the guidelines for method validation, ensures accurate and reproducible results. This method can be readily implemented in quality control laboratories for routine analysis of cosmetic products containing this compound.

References

In Vitro Antioxidant Assays for Ethylhexyl Ferulate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the in vitro antioxidant activity of Ethylhexyl ferulate using two widely recognized assays: the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay.

Introduction